Chitosan

概要

説明

Chitosan is a natural polysaccharide derived from chitin, which is the second most abundant biopolymer after cellulose. Chitin is primarily found in the exoskeletons of crustaceans like shrimp and crabs, as well as in the cell walls of fungi . This compound is known for its biocompatibility, biodegradability, and non-toxicity, making it a versatile material for various applications in biomedical, pharmaceutical, and industrial fields .

準備方法

Chitosan is typically obtained through the deacetylation of chitin. This process involves the removal of acetyl groups from chitin using alkaline substances like sodium hydroxide . The degree of deacetylation determines the solubility and other properties of this compound. Industrial production methods include:

Conventional Extraction: Chitin is extracted from crustaceans, insects, or mollusks, followed by deacetylation using strong alkali.

Fermentation Process: This compound is obtained from fungi through a fermentation process.

Nanoparticle Preparation: Methods such as emulsion cross-linking, coacervation/precipitation, ionotropic gelation, and molecular self-assembly are used to prepare this compound nanoparticles.

化学反応の分析

Chitosan undergoes various chemical reactions, including:

Reduction: This compound can be reduced to form derivatives with different functional properties.

Substitution: This compound reacts with aldehydes and ketones to form aldimines and ketimines, respectively.

Crosslinking: This compound can be crosslinked using agents like glutaraldehyde to enhance its mechanical properties.

Grafting: This compound can be grafted with other polymers to form copolymers with unique properties.

科学的研究の応用

Chitosan has a wide range of applications in various scientific fields:

Chemistry: This compound is used as a green catalyst and in the synthesis of metallic nanoparticles.

Biology: This compound is employed in tissue engineering, wound healing, and as a scaffold for cell growth.

Medicine: This compound is used in drug delivery systems, cancer therapy, and as an antimicrobial agent

作用機序

Chitosan exerts its effects through various mechanisms:

Antimicrobial Activity: This compound disrupts microbial cell membranes and binds to microbial DNA, inhibiting their growth.

Drug Delivery: This compound enhances drug permeation by altering the structure of stratum corneum proteins and increasing the water content of the skin.

Adjuvant in Vaccines: This compound enhances the uptake of antigens by dendritic cells and promotes their maturation, leading to a stronger immune response.

類似化合物との比較

Chitosan is often compared with other polysaccharides like chitin and cellulose:

Chitin: this compound is derived from chitin through deacetylation.

This compound Derivatives: Derivatives like sulphated this compound and N-trimethyl this compound have enhanced solubility and antimicrobial activity.

This compound’s unique properties and versatility make it a valuable compound in various scientific and industrial applications. Its biocompatibility, biodegradability, and non-toxicity set it apart from other similar compounds, making it a promising material for future research and development.

特性

IUPAC Name |

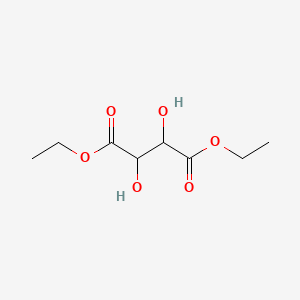

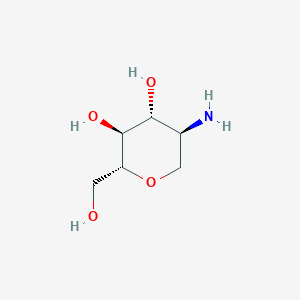

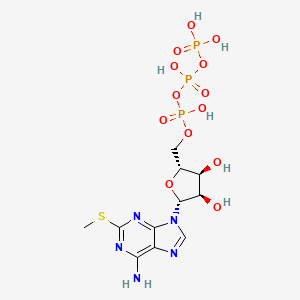

(2R,3S,4R,5S)-5-amino-2-(hydroxymethyl)oxane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO4/c7-3-2-11-4(1-8)6(10)5(3)9/h3-6,8-10H,1-2,7H2/t3-,4+,5+,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXRBVRXQDKNIBH-SLPGGIOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)CO)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50954201 | |

| Record name | 2-Amino-1,5-anhydro-2-deoxyhexitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50954201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32449-61-9 | |

| Record name | 1-Deoxyglucosamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032449619 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-1,5-anhydro-2-deoxyhexitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50954201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Chloro-3-phenyl[1,2,4]triazolo[4,3-B]pyridazine](/img/structure/B1194075.png)

![2-Naphthalenecarboxamide, N,N'-(2-chloro-1,4-phenylene)bis[4-[(2,5-dichlorophenyl)azo]-3-hydroxy-](/img/structure/B1194092.png)